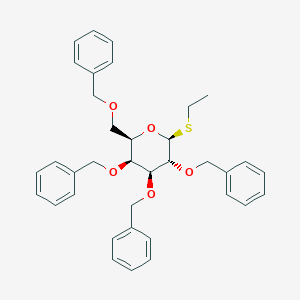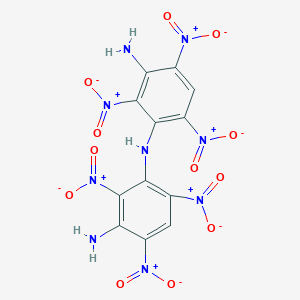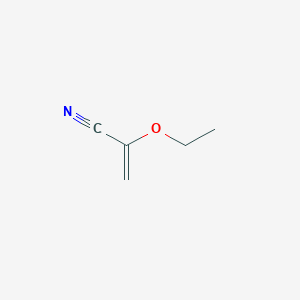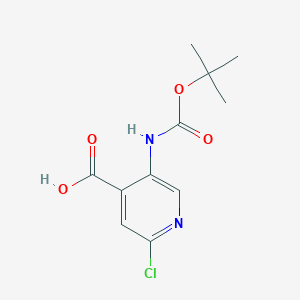![molecular formula C12H8N4 B179012 3-Phenylpyrido[2,3-e][1,2,4]triazine CAS No. 123348-63-0](/img/structure/B179012.png)
3-Phenylpyrido[2,3-e][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpyrido[2,3-e][1,2,4]triazine is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. This compound has garnered attention due to its unique structural features and potential biological activities. In
科学研究应用
3-Phenylpyrido[2,3-e][1,2,4]triazine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential anticancer, antiviral, and antibacterial activities. It has also been explored for its potential as a fluorescent probe for imaging applications. The unique structural features of this compound make it an attractive target for further research.
作用机制
The mechanism of action of 3-Phenylpyrido[2,3-e][1,2,4]triazine is not fully understood. However, it has been proposed that this compound may exert its biological activities through interactions with cellular targets such as enzymes and receptors. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenylpyrido[2,3-e][1,2,4]triazine exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
实验室实验的优点和局限性
One advantage of using 3-Phenylpyrido[2,3-e][1,2,4]triazine in lab experiments is its unique structural features, which make it an attractive target for further research. Additionally, this compound has shown potential biological activities that could be useful in a range of applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications. Further research is needed to fully assess the advantages and limitations of using this compound in lab experiments.
未来方向
There are many potential future directions for research on 3-Phenylpyrido[2,3-e][1,2,4]triazine. One direction could be to further explore the mechanism of action of this compound, in order to better understand its potential biological activities. Another direction could be to investigate the potential use of this compound as a fluorescent probe for imaging applications. Additionally, further research could be done to assess the potential toxicity of this compound and its suitability for use in various applications. Overall, there is much potential for further research on 3-Phenylpyrido[2,3-e][1,2,4]triazine and its potential applications in scientific research.
合成方法
The synthesis of 3-Phenylpyrido[2,3-e][1,2,4]triazine involves the reaction of 2-aminopyridine with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting compound is then further reacted with hydrazine hydrate to yield the final product. This synthesis method has been optimized and studied extensively in the literature.
属性
CAS 编号 |
123348-63-0 |
|---|---|
产品名称 |
3-Phenylpyrido[2,3-e][1,2,4]triazine |
分子式 |
C12H8N4 |
分子量 |
208.22 g/mol |
IUPAC 名称 |
3-phenylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C12H8N4/c1-2-5-9(6-3-1)11-14-12-10(15-16-11)7-4-8-13-12/h1-8H |
InChI 键 |
CQZVASFGEQKIDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2 |
同义词 |
3-Phenylpyrido[2,3-e][1,2,4]triazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)


